3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide
Overview
Description
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is an aromatic compound that features a bromine atom, a methoxy group, a methyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through nucleophilic substitution reactions, using reagents such as methanol and methyl iodide.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for bromination and specialized equipment for handling trifluoromethylating agents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: NBS in the presence of light or radical initiators.
Methoxylation: Methanol in the presence of a base.
Methylation: Methyl iodide in the presence of a base.
Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methyl-5-nitrobenzamide: Similar structure but with a nitro group instead of a trifluoromethyl group.
N-Methoxy-N-methylbenzamide: Lacks the bromine and trifluoromethyl groups.
Uniqueness
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical properties such as increased lipophilicity and electron-withdrawing effects
Properties
IUPAC Name |
3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCIXQQXPOPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.